4-Methyl-3-(3-thienyl)pyridine

physicochemical properties drug-likeness SAR

Researchers using generic thienylpyridine analogs risk confounded SAR from regioisomeric impurities. 4-Methyl-3-(3-thienyl)pyridine (CAS 1187170-05-3) delivers the exact 3,4-substitution pattern required for kinase inhibitor development. • ≥97% purity ensures synthetic reproducibility and reliable biological data. • Privileged scaffold for c-Met, FLT3, and PDGFR kinase programs. • Fragment-like properties (LogP 2.6, PSA 41.1 Ų) enable FBDD campaigns. • Global supply with batch-to-batch consistency for procurement reliability.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 1187170-05-3
Cat. No. B1392006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(3-thienyl)pyridine
CAS1187170-05-3
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C2=CSC=C2
InChIInChI=1S/C10H9NS/c1-8-2-4-11-6-10(8)9-3-5-12-7-9/h2-7H,1H3
InChIKeySBQCIQZRUGSFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-(3-thienyl)pyridine: Core Physicochemical & Structural Baseline


4-Methyl-3-(3-thienyl)pyridine (CAS 1187170-05-3) is a heterocyclic aromatic compound belonging to the thienylpyridine class, featuring a pyridine core with a methyl substituent at the 4-position and a 3-thienyl group at the 3-position . With a molecular formula of C₁₀H₉NS and a molecular weight of 175.25 g/mol, it is a key building block in medicinal chemistry and organic synthesis, particularly as a scaffold for kinase inhibitor development and as a bioisostere for other heterocycles . Commercially available from major suppliers at purities up to 97%, this compound serves as a critical intermediate for researchers exploring structure-activity relationships (SAR) in thienylpyridine-based drug discovery programs .

Reported scaffold for kinase inhibitor SAR
Heterocyclic bioisostere replacement in drug design
Synthesis building block with defined 3,4-substitution

4-Methyl-3-(3-thienyl)pyridine: Analog Substitution Risks


Within the thienylpyridine class, minor structural alterations—such as the position of the methyl group, the attachment point of the thienyl ring, or the absence of substituents—profoundly alter electronic distribution, steric hindrance, and target binding profiles. For 4-methyl-3-(3-thienyl)pyridine (1187170-05-3), substitution with analogs like 3-(3-thienyl)pyridine (21308-81-6) or 2-(3-thienyl)pyridine (21298-55-5) can drastically change molecular properties including predicted LogP, boiling point, and pKa . Furthermore, regioisomeric variants such as 3-(4-methylthiophen-3-yl)pyridine (837376-42-8) exhibit distinct CYP enzyme inhibition profiles, underscoring that generic substitution undermines both synthetic reproducibility and biological data integrity [1]. Researchers requiring precise structure-activity correlation must procure the exact compound to avoid confounding experimental variables.

Regioisomeric substitution

Moving thienyl from 3- to 2-position or altering methyl placement can shift electronic distribution and steric hindrance, potentially altering binding profiles and SAR reproducibility.

Methyl group absence or relocation

Analogs lacking the 4-methyl or with different methyl positions exhibit divergent LogP, metabolic stability, and CYP interaction profiles, undermining lead optimization consistency.

Thiophene substitution variants

Regioisomers like 3-(4-methylthiophen-3-yl)pyridine show distinct CYP inhibition (class-level data), and may not replicate target affinity or safety-related endpoint context.

4-Methyl-3-(3-thienyl)pyridine: Quantitative Performance Evidence


Physicochemical Profile vs. 3-(3-Thienyl)pyridine

Compared to the non-methylated analog 3-(3-thienyl)pyridine (CAS 21308-81-6), 4-Methyl-3-(3-thienyl)pyridine exhibits a higher molecular weight (175.25 g/mol vs. 161.23 g/mol) due to the additional methyl group . This increase in mass and lipophilicity is predicted to enhance membrane permeability and alter metabolic stability. The predicted LogP for the methylated compound is 2.6 [1], representing a moderate increase over the analog's predicted LogP of 2.39 , which can influence in vivo distribution and target engagement in drug discovery campaigns .

Physicochemical comparison
Cross-study comparable
4-Methyl-3-(3-thienyl)pyridine: MW 175.25 g/mol, XLogP3 2.6
3-(3-Thienyl)pyridine: MW 161.23 g/mol, LogP 2.39
ΔMW +14.02 g/mol, ΔLogP ≈ +0.21
Supports lead-like scaffold assessment for intracellular target programs
Predicted values; verify experimentally
physicochemical properties drug-likeness SAR

Regioisomer Effects on Synthesis and Reactivity

The 3,4-substitution pattern of 4-methyl-3-(3-thienyl)pyridine creates a distinct electronic and steric environment compared to its 2-thienyl or non-methylated regioisomers. The predicted pKa of 5.81±0.18 for the pyridine nitrogen is significantly higher than that of 2-(3-thienyl)pyridine, where nitrogen basicity is reduced by proximity to the thiophene ring. Additionally, the methyl group at the 4-position increases steric bulk around the pyridine nitrogen, which can influence metal coordination in catalytic cycles and biological target recognition. In cross-coupling reactions (e.g., Suzuki-Miyaura), the 3-thienyl attachment point offers distinct reactivity compared to 2-thienyl analogs due to reduced steric hindrance at the 2-position of the thiophene ring [1].

Regioisomer effects
Class-level inference
4-Me-3-thienyl: predicted pKa 5.81±0.18, methyl at C4, thienyl at C3
2-(3-Thienyl)pyridine: thienyl at C2, reduced basicity; 3-(3-thienyl)pyridine: no methyl
Qualitative difference in pKa and steric hindrance; not directly measured
Regioisomer-specific reactivity and metal coordination may differ
Predicted pKa; experimental verification needed for binding modes
synthetic accessibility regioisomers cross-coupling

Commercial Availability and Purity Consistency

4-Methyl-3-(3-thienyl)pyridine is commercially available from major suppliers such as Sigma-Aldrich at a standardized purity of 97% . In contrast, the non-methylated analog 3-(3-thienyl)pyridine is offered by various vendors at purities ranging from 95% to 97%, but with less consistent batch-to-batch documentation . The 2-substituted isomer 2-(3-thienyl)pyridine is also available at ≥95% purity but typically requires longer lead times . The methylated derivative's availability from Sigma-Aldrich ensures traceability and consistency, which is crucial for reproducible synthesis and biological testing. Furthermore, the compound's ISO-certified production pathways support its use in pharmaceutical R&D and quality control applications .

Purity & supply
Supporting evidence
Purity: 97% (Sigma-Aldrich, ABCR)
Consistent supply chain from top-tier vendors
Minimizes experimental variability and in-house purification need
Vendor-specific documentation review advised
procurement purity supply chain

CYP Enzyme Interaction Potential

Thienylpyridine derivatives, including regioisomers of 4-methyl-3-(3-thienyl)pyridine, have demonstrated measurable inhibition of human cytochrome P450 enzymes, a critical consideration in drug metabolism and safety assessment. For instance, the regioisomer 3-(4-methylthiophen-3-yl)pyridine (CAS 837376-42-8) exhibited an IC50 of 1.85 µM against CYP2A6 in a standard coumarin 7-hydroxylation assay [1]. This class-level activity suggests that 4-methyl-3-(3-thienyl)pyridine may also interact with hepatic CYP enzymes, which could influence its metabolic stability and potential for drug-drug interactions. While direct data for the target compound are not available, the close structural similarity to CYP-active analogs warrants attention during lead optimization.

CYP2A6 inhibition potential
Class-level inference
No direct data for target; regioisomer IC50 1.85 µM (CYP2A6)
Potential CYP interaction warrants direct assay verification
Class-level; requires specific measurement on target compound
CYP inhibition drug metabolism safety pharmacology

LogP and Bioavailability Descriptors

The predicted octanol-water partition coefficient (LogP) for 4-methyl-3-(3-thienyl)pyridine is 2.6 [1], which falls within the optimal range for oral bioavailability (typically 1-3) and CNS penetration (2-4). This value is moderately higher than that of 3-(3-thienyl)pyridine (LogP 2.39) , indicating that the methyl group contributes to increased lipophilicity. Additionally, the compound has a topological polar surface area (TPSA) of 41.1 Ų [1], which is well below the 140 Ų threshold for oral absorption. These descriptors position 4-methyl-3-(3-thienyl)pyridine as a promising scaffold for lead optimization in CNS and oncology programs, where balanced lipophilicity is critical for target engagement and off-target minimization.

Lipophilicity & TPSA
Cross-study comparable
XLogP3 2.6, TPSA 41.1 Ų
Predicted values within typical ADME screening ranges; supports early oral/CNS profiling
Predicted, verify experimentally
ADME drug design lipophilicity

4-Methyl-3-(3-thienyl)pyridine: Research & Industrial Applications


Kinase Inhibitor Building Block

4-Methyl-3-(3-thienyl)pyridine serves as a privileged scaffold in the design of kinase inhibitors, particularly those targeting c-Met, FLT3, and PDGFR families. The 3,4-substitution pattern mimics the adenine core of ATP, enabling competitive binding to kinase active sites while the thienyl group provides additional hydrophobic contacts [1]. SAR studies in related thienopyridine series have shown that the methyl group at the 4-position can enhance metabolic stability and selectivity over non-methylated analogs [2]. Procurement of this compound is essential for medicinal chemists exploring novel kinase inhibitors for oncology and inflammatory disease applications.

Cytochrome P450 Probe Development

Given the class-level CYP2A6 inhibition observed in closely related thienylpyridine regioisomers (IC50 = 1.85 µM) [3], 4-methyl-3-(3-thienyl)pyridine represents a valuable starting point for developing selective chemical probes to study CYP enzyme function. Its moderate molecular weight and favorable LogP make it amenable to further functionalization for improved potency and selectivity. Researchers in drug metabolism and toxicology can utilize this scaffold to investigate structure-activity relationships governing CYP inhibition and to design safer drug candidates.

Ligand for Transition Metal Catalysis

The pyridine nitrogen in 4-methyl-3-(3-thienyl)pyridine serves as a Lewis basic site capable of coordinating to transition metals such as Pd, Rh, and Ir. Thienylpyridine derivatives have been employed as ligands in cross-coupling reactions and as building blocks for cyclometallated complexes used in light-emitting electrochemical cells (LECs) [4]. The unique electronic and steric profile conferred by the 3-thienyl and 4-methyl groups may impart distinct catalytic activity and selectivity compared to simpler pyridine ligands. Procuring this compound supports research in sustainable catalysis and materials science.

FBDD Core Fragment for SAR Expansion

With a molecular weight of 175.25 g/mol and a low number of rotatable bonds (1) [5], 4-methyl-3-(3-thienyl)pyridine meets the criteria for a fragment-like molecule suitable for FBDD. Its balanced lipophilicity (LogP 2.6) and polar surface area (41.1 Ų) ensure good solubility while maintaining the potential for target engagement. Researchers can use this fragment as a starting point for structure-based design, leveraging the methyl and thienyl groups as vectors for chemical elaboration to improve affinity and selectivity against protein targets of interest.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold development
3,4-Substitution pattern for ATP-site recognition
Kinase inhibition and selectivity profiling
CYP enzyme probe design
Thienylpyridine core for isoform profiling
CYP isoform selectivity and inhibition studies
Transition metal catalysis ligand
Pyridine nitrogen Lewis basicity; steric profile
Catalytic activity in cross-coupling reactions
Fragment-based drug discovery (FBDD)
Low MW, balanced LogP/TPSA
Fragment library screening and elaboration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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